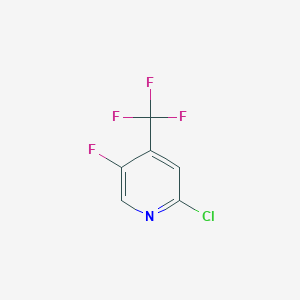

2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

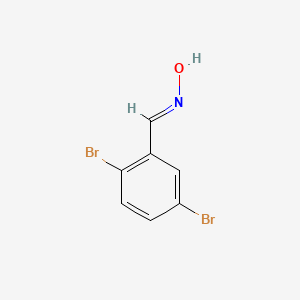

2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative1. It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine1.

Synthesis Analysis

2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine2. It can also be synthesized from 2-chloro-4-iodopyridine3. The synthesis of trifluoromethylpyridines is a key structural motif in active agrochemical and pharmaceutical ingredients4.

Molecular Structure Analysis

The molecular formula of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is C6H3ClF3N5. The molecular weight is 199.536.

Chemical Reactions Analysis

2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions78. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium78.

Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is a white to yellowish crystalline low melting solid2. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds10.

Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

- TFMP and its derivatives are used in the protection of crops from pests .

- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Pharmaceutical and Veterinary Industries

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Synthesis of Metal-Organic Frameworks (MOFs)

- Trifluoromethylpyridines can be used in the synthesis of metal-organic frameworks (MOFs) .

- MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

- They are a kind of porous material with potential applications in gas storage, separation, and catalysis .

Preparation of Aminopyridines

- 2-Fluoro-4-(trifluoromethyl)pyridine can be used as a reactant for the preparation of aminopyridines via amination reactions .

- Aminopyridines are a class of chemical compounds which consist of a pyridine ring where one or more hydrogen atoms are replaced by an amino group .

- They have various applications in medicinal chemistry and drug discovery .

Catalytic Ligand for Oxidative Coupling

- 2-Fluoro-4-(trifluoromethyl)pyridine can also serve as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .

- This process is important in the synthesis of various organic compounds .

Synthesis of Other Derivatives

- 2-Chloro-4-(trifluoromethyl)pyridine can be used in the synthesis of other derivatives such as 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 4-(trifluoromethyl)pyridine 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .

- These derivatives can have various applications in different fields .

Manufacturing of Trifluoromethylpyridines

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system11.

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The demand for TFMP derivatives has been increasing steadily in the last 30 years910. It is expected that many novel applications of TFMP will be discovered in the future910.

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZPQJMGBKTEGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine | |

CAS RN |

1356113-40-0 |

Source

|

| Record name | 2-chloro-5-fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)